2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a heptan-3-yl group attached to an aminoethoxyethanol backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of heptan-3-ylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide . The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Various nucleophiles like halides, thiols; conditionssolvents like dichloromethane or acetonitrile, room temperature.
Major Products Formed
Oxidation: Corresponding oxides and alcohols.
Reduction: Amines and alcohols.
Substitution: Substituted aminoethoxyethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[(Ethylamino)ethoxy]ethan-1-ol: Similar structure but with an ethyl group instead of a heptan-3-yl group.
2-{2-[(2-Aminoethoxy)ethoxy]ethanol: Contains an additional ethoxy group, making it more hydrophilic.
Uniqueness
2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol is unique due to its heptan-3-yl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules . This makes it particularly useful in applications where hydrophobic interactions are important .
Eigenschaften
Molekularformel |
C11H25NO2 |
---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
2-[2-(heptan-3-ylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-3-5-6-11(4-2)12-7-9-14-10-8-13/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
QVHQNJNZWKOYSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.